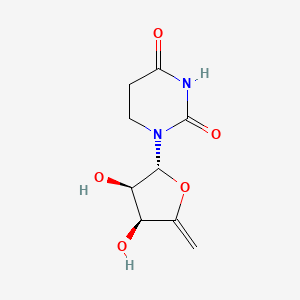
Uridine, 4',5'-didehydro-5'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 4’,5’-didehydro-5’-deoxy- is a modified nucleoside derived from uridine It is characterized by the absence of a hydroxyl group at the 5’ position and the presence of a double bond between the 4’ and 5’ carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 4’,5’-didehydro-5’-deoxy- typically involves the starting material 5’-deoxy-5’-iodouridine. The key steps include dehalogenation and dehydrogenation reactions to introduce the double bond and remove the iodine atom. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 4’,5’-didehydro-5’-deoxy- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the double bond.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in saturated compounds.
Applications De Recherche Scientifique
Uridine, 4’,5’-didehydro-5’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Uridine, 4’,5’-didehydro-5’-deoxy- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and metabolism. The presence of the double bond and the absence of the hydroxyl group at the 5’ position may influence its binding affinity and activity, leading to unique biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The parent compound with a hydroxyl group at the 5’ position.
5’-Deoxyuridine: Lacks the hydroxyl group at the 5’ position but does not have the double bond.
4’,5’-Didehydro-5’-deoxycytidine: Similar structure but with a cytosine base instead of uracil.
Uniqueness
Uridine, 4’,5’-didehydro-5’-deoxy- is unique due to the combination of the double bond and the absence of the 5’ hydroxyl group. This structural modification can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
Clé InChI |
VXWWOWIDYCJDAC-BWZBUEFSSA-N |
SMILES isomérique |
C=C1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
SMILES canonique |
C=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)

![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
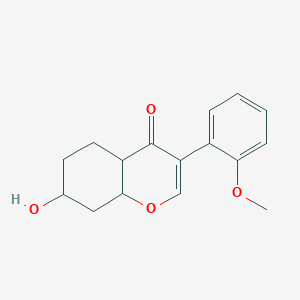
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
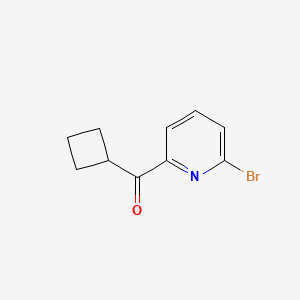
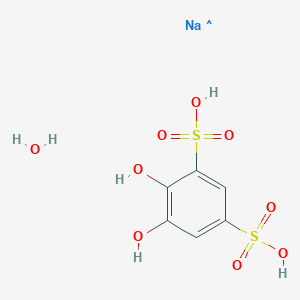

![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)


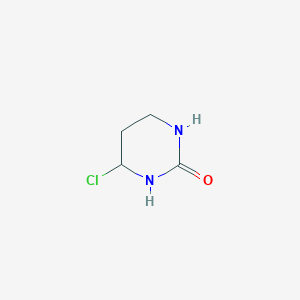
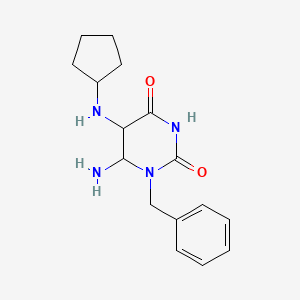
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
